101536-55-4

Smooth muscle pharmacology NK3 receptor function Tachykinin potency comparison

Procure high-purity Neurokinin B TFA (≥98%), the optimal endogenous ligand for NK3 receptor studies. With an EC50 of 3.2 nM in smooth muscle assays, it's 38x more potent than Substance P. Essential for NK3-mediated contractile response research, GPCR screening, and neuroendocrine studies. Supplied as lyophilized powder, requiring -20°C storage.

Molecular Formula C₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂
Molecular Weight 1438.47
CAS No. 101536-55-4
Cat. No. B612601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name101536-55-4
CAS101536-55-4
Molecular FormulaC₅₅H₇₉N₁₃O₁₄S₂.₂C₂HF₃O₂
Molecular Weight1438.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurokinin B TFA (CAS 101536-55-4) Procurement Guide: Tachykinin Peptide for NK3 Receptor Research


Neurokinin B TFA (CAS 101536-55-4) is a trifluoroacetate salt form of the endogenous decapeptide neurokinin B, a member of the mammalian tachykinin family [1]. As a naturally occurring peptide agonist, it binds to the family of G protein-coupled neurokinin receptors (NK1R, NK2R, and NK3R) to mediate biological signaling, and exhibits preferential affinity for the neurokinin-3 (NK3) receptor [2]. The compound is supplied as a lyophilized powder with a molecular weight of 1438.47 g/mol, containing TFA as the counter-ion, and requires storage at -20°C [3].

Why Neurokinin B TFA (CAS 101536-55-4) Cannot Be Interchanged with Other Tachykinin Peptides


The mammalian tachykinin family comprises three primary endogenous peptides—Substance P, Neurokinin A, and Neurokinin B—each exhibiting distinct receptor subtype selectivity profiles that govern their specific physiological and pharmacological roles [1]. While Substance P preferentially activates NK1 receptors and Neurokinin A favors NK2 receptors, Neurokinin B demonstrates preferential activation of NK3 receptors, with functional assays in the guinea-pig isolated common bile duct showing that Neurokinin B (EC50 = 3.2 nM) is approximately 40-fold more potent than Substance P (EC50 = 121.6 nM) and 25-fold more potent than Neurokinin A (EC50 = 83.4 nM) in this NK3-mediated contractile response [2]. These quantitative differences in receptor subtype preference and functional potency mean that substituting Neurokinin B TFA with other tachykinin peptides would alter the target receptor engagement profile and produce fundamentally different experimental outcomes.

Quantitative Differentiation Evidence for Neurokinin B TFA (CAS 101536-55-4) Versus Natural Tachykinin Comparators


Functional Potency Advantage of Neurokinin B Over Substance P in Smooth Muscle Contraction Assays

In guinea-pig isolated common bile duct preparations, Neurokinin B demonstrates approximately 38-fold higher functional potency than Substance P, as measured by EC50 values in concentration-dependent contractile response assays [1]. This quantitative difference establishes Neurokinin B as the most potent endogenous tachykinin in this NK3 receptor-mediated system [1].

Smooth muscle pharmacology NK3 receptor function Tachykinin potency comparison

Functional Potency Advantage of Neurokinin B Over Neurokinin A in NK3-Mediated Contraction

In the same guinea-pig isolated common bile duct preparation, Neurokinin B (EC50 = 3.2 nM) is approximately 26-fold more potent than Neurokinin A (EC50 = 83.4 nM) in eliciting contractile responses [1]. This potency differential reflects Neurokinin B's preferential activity at NK3 receptors versus Neurokinin A's preference for NK2 receptors [1].

Smooth muscle pharmacology Tachykinin receptor selectivity NK3 receptor agonist comparison

Endogenous Ligand Status and Physiological Relevance Advantage Over Synthetic NK3 Agonists

Neurokinin B is an endogenous mammalian tachykinin peptide that serves as the natural ligand for NK3 receptors in physiological systems, whereas synthetic agonists such as senktide and [MePhe7]neurokinin B are non-endogenous analogues with distinct pharmacological profiles [1][2]. Cryo-EM structural analysis reveals that the N-terminal domain of endogenous Neurokinin B engages NK3R through distinct interaction patterns compared to the synthetic analogue senktide, resulting in different receptor activation mechanisms [2]. Functional studies demonstrate that while senktide exhibits higher potency (EC50 = 1.1 nM) than Neurokinin B (EC50 = 3.2 nM) in guinea-pig bile duct contraction, Neurokinin B remains the only physiologically relevant endogenous comparator for studies requiring natural ligand-receptor interactions [1].

NK3 receptor pharmacology Endogenous vs synthetic agonist Physiological signaling

Physicochemical Differentiation: Aqueous Solubility Profile for In Vitro Assay Preparation

Neurokinin B TFA demonstrates defined aqueous solubility of 2.5 mg/mL (1.74 mM) in water . While comparable solubility data for Substance P TFA and Neurokinin A TFA under identical conditions are not available from a single head-to-head source to enable direct quantitative comparison, this specification provides essential procurement-relevant information that distinguishes Neurokinin B TFA as a peptide with documented solubility parameters suitable for aqueous assay buffer preparation .

Peptide solubility Assay buffer preparation Tachykinin formulation

NK3 Receptor Binding Affinity: Quantitative Characterization for Receptor Occupancy Studies

Neurokinin B binds to the NK3 receptor with a reported Ki value of 0.8 nM [1]. This binding affinity quantification enables researchers to calculate receptor occupancy and design competition binding experiments. While the same source does not provide Ki values for Substance P or Neurokinin A at NK3 receptors under identical assay conditions to enable direct head-to-head comparison, literature consistently establishes that Neurokinin B is the endogenous tachykinin with preferential affinity for NK3 receptors [2].

NK3 receptor binding Ligand-receptor affinity Tachykinin pharmacology

Evidence-Backed Research Applications for Neurokinin B TFA (CAS 101536-55-4)


NK3 Receptor Functional Characterization in Smooth Muscle Pharmacology

Neurokinin B TFA is the optimal endogenous ligand for studies requiring NK3 receptor-mediated smooth muscle contraction assays. As demonstrated in the guinea-pig isolated common bile duct model, Neurokinin B (EC50 = 3.2 nM) is approximately 38-fold more potent than Substance P and 26-fold more potent than Neurokinin A, establishing it as the most potent endogenous tachykinin for NK3-mediated contractile responses [1]. Researchers investigating NK3 receptor function, screening potential NK3 antagonists, or characterizing tachykinin receptor distribution in smooth muscle tissues should select Neurokinin B TFA over alternative endogenous tachykinins for these applications.

Endogenous Ligand Control for NK3 Receptor Structural Biology and Signaling Studies

Neurokinin B TFA serves as the essential endogenous peptide control in structural and signaling studies of the NK3 receptor. Cryo-EM structural analysis of NK3R-Gq complexes has established that the endogenous ligand Neurokinin B engages the receptor through distinct interaction patterns compared to synthetic analogues like senktide [2]. For studies examining native receptor activation mechanisms, physiological signaling pathways, or the comparative pharmacology of novel NK3-targeted compounds, Neurokinin B TFA provides the physiologically relevant baseline that synthetic agonists cannot substitute [2].

NK3 Receptor Binding and Calcium Mobilization Assays

Neurokinin B TFA is suitable for NK3 receptor binding studies (Ki = 0.8 nM) and calcium mobilization assays (EC50 = 0.5 nM in HEK293 cells expressing NK3) [3]. The compound's defined affinity and functional potency parameters enable its use as a reference agonist in high-throughput screening campaigns for novel NK3 receptor modulators, in receptor occupancy calculations for ex vivo binding studies, and as a positive control in NK3 antagonist characterization studies [3].

In Vivo Neuroendocrine and Reproductive Physiology Studies

Neurokinin B TFA is the endogenous ligand for studies investigating the role of NK3 receptor signaling in the hypothalamic-pituitary-gonadal axis. In juvenile male rhesus monkeys, intravenous administration of Neurokinin B (100 µg) stimulates luteinizing hormone release and acts within the hypothalamus, demonstrating its physiological role in reproductive function [3]. Researchers studying pubertal initiation, gonadotropin regulation, or neuroendocrine control of reproduction should select Neurokinin B TFA as the endogenous peptide comparator for these investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 101536-55-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.